molecular formula C18H22N2O4S B4850229 N-(2,3-dimethylphenyl)-2-[4-(dimethylsulfamoyl)phenoxy]acetamide

N-(2,3-dimethylphenyl)-2-[4-(dimethylsulfamoyl)phenoxy]acetamide

Cat. No.: B4850229
M. Wt: 362.4 g/mol
InChI Key: ZIVMWARWIMPXBI-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[4-(dimethylsulfamoyl)phenoxy]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a phenyl group substituted with dimethyl groups, a phenoxy group, and a dimethylsulfamoyl group.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-(dimethylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-13-6-5-7-17(14(13)2)19-18(21)12-24-15-8-10-16(11-9-15)25(22,23)20(3)4/h5-11H,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVMWARWIMPXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-[4-(dimethylsulfamoyl)phenoxy]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the phenoxyacetamide core: This step involves the reaction of 2,3-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,3-dimethylphenoxy)acetic acid.

    Amidation: The 2-(2,3-dimethylphenoxy)acetic acid is then reacted with an amine, such as dimethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.

    Sulfamoylation: The final step involves the introduction of the dimethylsulfamoyl group. This can be achieved by reacting the amide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-[4-(dimethylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Hydroxide ions in aqueous solution, amines in organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds with new functional groups.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-[4-(dimethylsulfamoyl)phenoxy]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including infections, inflammatory conditions, and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[4-(dimethylsulfamoyl)phenoxy]acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-2-[4-(methylsulfamoyl)phenoxy]acetamide: Similar structure but with a methylsulfamoyl group instead of a dimethylsulfamoyl group.

    N-(2,3-dimethylphenyl)-2-[4-(ethylsulfamoyl)phenoxy]acetamide: Similar structure but with an ethylsulfamoyl group instead of a dimethylsulfamoyl group.

    N-(2,3-dimethylphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide: Similar structure but with a propylsulfamoyl group instead of a dimethylsulfamoyl group.

Uniqueness

N-(2,3-dimethylphenyl)-2-[4-(dimethylsulfamoyl)phenoxy]acetamide is unique due to the presence of the dimethylsulfamoyl group, which can impart specific chemical and biological properties. This structural feature may enhance the compound’s stability, solubility, and reactivity, making it a valuable candidate for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,3-dimethylphenyl)-2-[4-(dimethylsulfamoyl)phenoxy]acetamide
Reactant of Route 2
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N-(2,3-dimethylphenyl)-2-[4-(dimethylsulfamoyl)phenoxy]acetamide

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